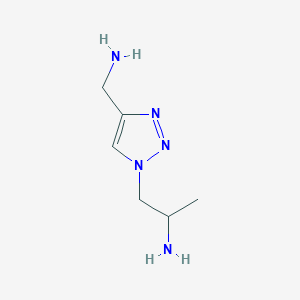

1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine

Description

Properties

IUPAC Name |

1-[4-(aminomethyl)triazol-1-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-5(8)3-11-4-6(2-7)9-10-11/h4-5H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGKZOBOTUCMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine, also known by its CAS number 2098070-90-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₃N₅

- Molecular Weight : 155.20 g/mol

- IUPAC Name : 1-[4-(aminomethyl)triazol-1-yl]propan-2-amine

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cell signaling pathways. For instance, it may interact with kinases and phosphatases, which are crucial for cellular processes .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antibacterial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication .

- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, it has been shown to be more potent than cisplatin against certain cancer cell lines .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Triazole 1 | Staphylococcus aureus | 0.44 |

| Triazole 2 | E. coli | 0.20 |

| Triazole 3 | Pseudomonas aeruginosa | 0.25 |

Cytotoxicity in Cancer Cell Lines

In a comparative study involving various synthesized compounds, it was found that this compound exhibited notable cytotoxic effects against multiple cancer cell lines including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The compound's mechanism involved the induction of apoptosis as evidenced by increased sub-G1 phase population in flow cytometry analysis .

Case Study 1: Anticancer Activity

In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against several cancer cell lines. Among these derivatives, one closely related to this compound showed an IC50 value of 10 µM against MDA-MB-231 cells, indicating significant potential for further development as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of triazole derivatives revealed that compounds similar to our target compound displayed effective inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that these compounds could serve as a basis for developing new antibiotics .

Scientific Research Applications

Enzymatic Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in cellular signaling pathways. Specifically, it has shown potential interactions with kinases and phosphatases, which are critical for regulating various cellular processes.

Antimicrobial Activity

Preliminary studies suggest that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 0.44 |

| Triazole B | Escherichia coli | 0.20 |

| Triazole C | Pseudomonas aeruginosa | 0.25 |

Cytotoxic Effects

The compound has shown cytotoxic effects against various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Cytotoxicity Data

In a comparative study of synthesized compounds:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| SUIT-2 (Pancreatic) | 15 |

| HT-29 (Colon) | 12 |

Case Study 1: Anticancer Activity

A recent peer-reviewed study synthesized a series of triazole derivatives and evaluated their cytotoxicity against several cancer cell lines. Among these derivatives, one closely related to the target compound exhibited an IC50 value of 10 µM against MDA-MB-231 cells, indicating substantial potential for development as an anticancer therapeutic agent.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives revealed that compounds similar to our target compound effectively inhibited resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that these compounds could serve as a foundation for new antibiotic development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Triazole vs. Imidazole Cores : The target compound’s 1,2,3-triazole ring is less basic than imidazole (e.g., ) due to reduced electron density, affecting hydrogen-bonding capacity .

- Substituent Positioning: The 4-aminomethyl group in the target compound contrasts with phenyl or methyl groups in analogs (e.g., 10h ). Electron-withdrawing substituents (e.g., phenyl in 10h) reduce triazole basicity, while alkylamines enhance solubility and nucleophilicity.

Pharmacological Potential

- Triazole-Containing Patents: Compounds like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ( ) highlight triazoles’ role in kinase inhibitors. The target compound’s aminomethyl group may mimic bioactive motifs in such scaffolds.

Preparation Methods

Azide-Alkyne Cycloaddition and Subsequent Functionalization

A widely used approach to synthesize 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the triazole ring regioselectively. Although direct literature on this exact compound is sparse, analogous preparation methods for 1,2,3-triazole derivatives with aminomethyl substitution provide a foundation.

- Step 1: Preparation of an alkyne-substituted propan-2-amine derivative.

- Step 2: Reaction of this alkyne with an azide bearing an aminomethyl group or a protected precursor.

- Step 3: Deprotection and purification yield the target compound.

This method benefits from high regioselectivity and mild reaction conditions.

Multi-Step Synthesis via Substitution and Ring Closure

A detailed multi-step synthetic route resembling the preparation of related triazole derivatives involves:

- Step 1: Starting from a suitable precursor such as a haloalkylamine or protected aminomethyl compound.

- Step 2: Formation of the triazole ring by cyclization, often involving reagents like aminoguanidine carbonate and lactones or other cyclic esters.

- Step 3: Functional group transformations including substitution of halides with amines to introduce the aminomethyl group.

- Step 4: Final purification and isolation of the compound.

For example, a method described in patent CN117247360A outlines a complex sequence for a related triazole amine involving substitution, acylation, ring closure, reduction, and salt formation steps, achieving high yields and purity.

One-Pot Multicomponent Reactions

One-pot three-component reactions have been employed for synthesizing triazole derivatives efficiently. This method combines:

- An amino-triazole,

- An aldehyde,

- And a β-ketoester (such as ethyl acetoacetate),

under catalytic conditions (e.g., APTS catalyst in ethanol reflux) to form triazolopyrimidine derivatives. Although this method is for a slightly different fused triazole system, it demonstrates the potential for streamlined synthesis of triazole derivatives with functional groups such as aminomethyl substituents.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Yield and Purity: Multi-step methods involving substitution and ring closure can achieve yields as high as 85-99% per step with high purity (HPLC > 99.5%). These methods are suitable for industrial-scale synthesis due to reproducibility and scalability.

Reaction Conditions: The substitution and cyclization reactions typically require controlled temperatures (5-50 °C), use of solvents such as dichloromethane, methanol, or isopropyl acetate, and reagents like oxalyl chloride, potassium thiocyanate, and sodium methoxide.

Catalysts and Solvents: One-pot methods utilize catalysts such as 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux, which optimize reaction time and yield for triazole derivatives.

Functional Group Tolerance: The synthetic routes accommodate various substituents, allowing the introduction of aminomethyl groups and propan-2-amine moieties without significant side reactions.

Summary of Preparation Route Example (Based on CN117247360A)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substitution on precursor compound | Dichloromethane, oxalyl chloride, DMF | 98 | Formation of acyl chloride intermediate |

| 2 | Condensation with amine compound | Dichloromethane, DIPEA, 5 °C to RT | 98 | Formation of amide intermediate |

| 3 | Boc deprotection | HCl in methanol, RT, 8 h | 99 | Removal of protecting group |

| 4 | Reaction with potassium thiocyanate | Methanol reflux, 20 h | 85 | Formation of thiocyanate intermediate |

| 5 | Intramolecular ring closure | Sodium methoxide in methanol reflux | 85 | Cyclization to triazole ring |

| 6 | Reduction and salt formation | Nitric acid/methanol, pH adjustment | 90 | Final compound isolation |

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Purify intermediates using column chromatography or recrystallization.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm triazole ring formation and amine functionality. Pay attention to coupling constants (e.g., triazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify NH₂ stretches (~3300 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .

Data Interpretation : Cross-reference spectral data with analogous triazole-amine derivatives to resolve ambiguities .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Adopt a Design of Experiments (DoE) approach to evaluate variables:

| Variable | Range | Impact |

|---|---|---|

| Temperature | 60–100°C | Higher temps accelerate triazole formation but may degrade amines . |

| Solvent | DMF vs. THF | DMF improves solubility of polar intermediates . |

| Catalyst Loading | 5–15 mol% Cu(I) | Excess catalyst may lead to byproducts . |

Statistical Analysis : Use ANOVA to identify significant factors. For example, a 72-hour reaction at 80°C in DMF with 10 mol% Cu(I) achieved 85% yield in triazole formation .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

- Hypothesis Testing :

- Impurity Check : Run LC-MS to detect side products (e.g., unreacted azides).

- Tautomerism : Triazole rings may exhibit prototropic tautomerism, altering splitting patterns. Use D₂O exchange to confirm NH₂ protons .

- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility .

Case Study : A 2025 study observed anomalous δ 8.2 ppm signals, later attributed to residual DMSO solvent; switching to deuterated DMF resolved the issue .

Advanced: What experimental designs are suitable for evaluating biological activity?

Answer:

- In Vitro Assays :

- Dose-Response Studies : Test compound concentrations from 1 nM–100 µM against target enzymes (e.g., kinases).

- Controls : Include positive (e.g., known inhibitors) and vehicle controls (e.g., DMSO) .

- In Vivo Models : Use randomized block designs with split plots for dose and exposure time .

Q. Data Analysis :

- EC₅₀/IC₅₀ calculations via nonlinear regression.

- Assess statistical significance with Student’s t-test (p < 0.05) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid amine vapor inhalation .

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: How to assess environmental stability and degradation pathways?

Answer:

- Hydrolysis Studies : Incubate compound in buffers (pH 3–9) at 37°C. Monitor degradation via HPLC .

- Photostability : Expose to UV light (254 nm) and analyze by LC-MS for photodegradants .

- Microbial Degradation : Use soil slurry models to evaluate biodegradation half-life .

Key Finding : Similar triazole-amines showed pH-dependent hydrolysis, with stability maxima at pH 6–7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.